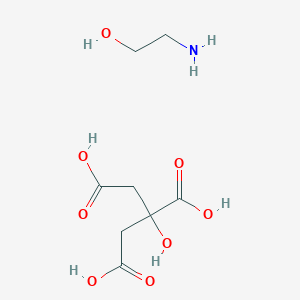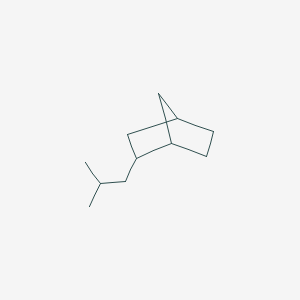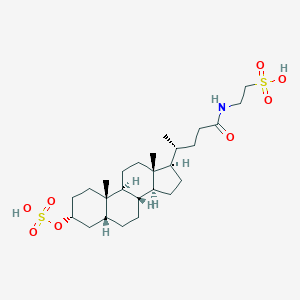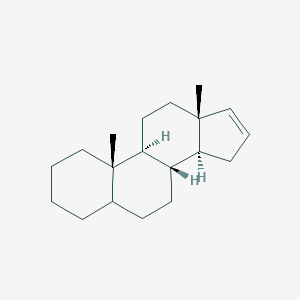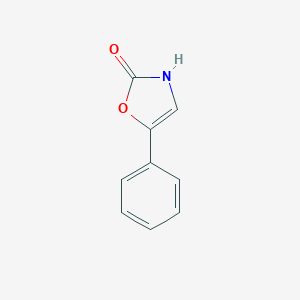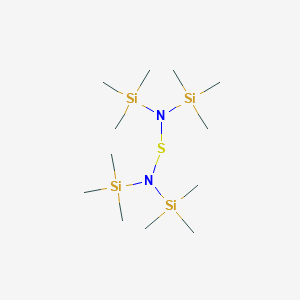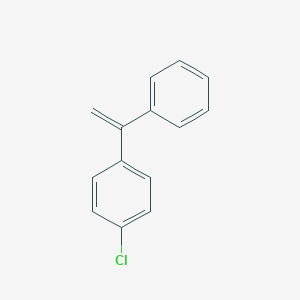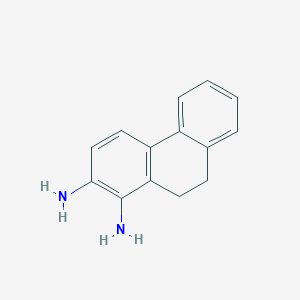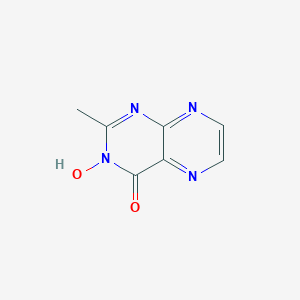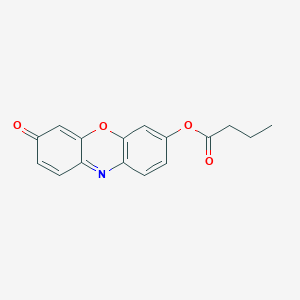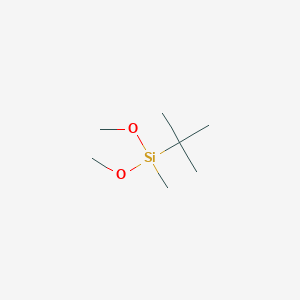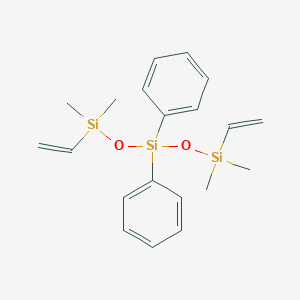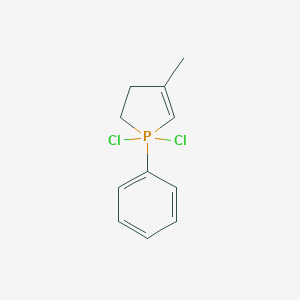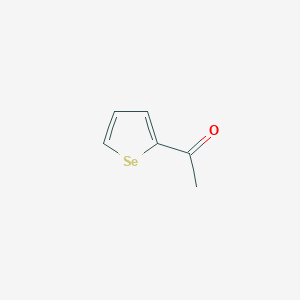
Ethanone, 1-selenophene-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-selenophene-2-yl-, also known as 1-(2-selenophenyl)ethanone, is a chemical compound that contains a selenophene ring attached to a ketone group. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
In materials science, Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- has been studied for its potential as a building block for organic electronic materials. The selenophene ring in this compound has unique electronic properties that make it an attractive component in the design of organic semiconductors.
Mécanisme D'action
The mechanism of action of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase enzymes. Additionally, the selenophene ring in this compound has been shown to have antioxidant properties, which may contribute to its potential as a cancer treatment.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment. Additionally, the selenophene ring in this compound has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- is its high yield in the synthesis process, making it a reliable and efficient compound for use in lab experiments. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl-. One area of research is the development of this compound as a cancer treatment. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as an anticancer agent.
Another area of research is the development of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- as a building block for organic electronic materials. The unique electronic properties of the selenophene ring in this compound make it an attractive component in the design of organic semiconductors.
Finally, further studies are needed to fully understand the potential applications of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- in the treatment of oxidative stress-related diseases. The antioxidant properties of the selenophene ring in this compound may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl- can be achieved through the reaction of 2-bromoacetophenone with sodium selenide in the presence of a palladium catalyst. This reaction results in the formation of the selenophene ring attached to the ketone group. The yield of this reaction is typically high, making this method a reliable and efficient way to synthesize Ethanone, Ethanone, 1-selenophene-2-yl-selenophene-2-yl-.
Propriétés
Numéro CAS |
15429-03-5 |
|---|---|
Nom du produit |
Ethanone, 1-selenophene-2-yl- |
Formule moléculaire |
C6H6OSe |
Poids moléculaire |
173.08 g/mol |
Nom IUPAC |
1-selenophen-2-ylethanone |
InChI |
InChI=1S/C6H6OSe/c1-5(7)6-3-2-4-8-6/h2-4H,1H3 |
Clé InChI |
ZGPHGDUKOZWMBI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C[Se]1 |
SMILES canonique |
CC(=O)C1=CC=C[Se]1 |
Autres numéros CAS |
15429-03-5 |
Synonymes |
Ethanone, 1-selenophene-2-yl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



